N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound characterized by its intricate molecular structure, which features a fluoro group, an oxazepine ring, and a pyrrole carboxamide moiety. The combination of these elements confers unique chemical properties, making it an intriguing subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves a multi-step synthetic process:
Formation of Oxazepine Core: : Starting with an appropriate substituted benzene derivative, the oxazepine ring is formed through a series of cyclization reactions.
Introduction of Fluoro Group:
Attachment of Pyrrole Carboxamide: : The final step involves coupling the oxazepine intermediate with a pyrrole derivative under amide bond-forming conditions, employing agents like carbodiimides.
Industrial Production Methods
While detailed industrial methods are proprietary, large-scale synthesis often utilizes continuous flow chemistry to enhance efficiency, reproducibility, and safety. This approach minimizes reaction times and allows for precise control over reaction parameters.
Chemical Reactions Analysis
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide can undergo various chemical transformations:
Oxidation: : It can be oxidized using agents such as potassium permanganate, resulting in the formation of benzoic acid derivatives.
Reduction: : Reduction reactions with agents like lithium aluminum hydride (LiAlH4) can yield dihydro compounds.
Substitution: : The fluoro group can undergo nucleophilic substitution, where a nucleophile displaces the fluoro substituent, leading to diverse derivatives.
Scientific Research Applications
This compound has found applications in numerous research domains:
Chemistry: : It is used in the synthesis of novel heterocyclic compounds and as a building block for more complex molecules.
Biology: : Researchers explore its potential as a ligand for studying receptor-ligand interactions.
Medicine: : The compound shows promise as a precursor in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: : Its derivatives may be employed in the design of advanced materials with tailored properties.
Mechanism of Action
The biological activity of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is often attributed to its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes such as kinases or proteases, modulating their activity.
Pathways Involved: : The compound can influence signaling pathways involved in cell growth, apoptosis, or inflammation, depending on its specific structure and functional groups.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide, the presence of the fluoro group in N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide imparts distinct electronic and steric effects. This results in:
Enhanced Stability: : The fluoro group can stabilize the compound by reducing its reactivity.
Altered Biological Activity: : Fluorine substitution can modulate the compound's binding affinity to biological targets, often enhancing its efficacy.
List of Similar Compounds
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
This compound stands out due to its unique combination of chemical, physical, and biological properties, making it a valuable subject of ongoing research.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-20-7-2-3-14(20)17(23)19-6-8-21-10-12-9-13(18)4-5-15(12)24-11-16(21)22/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVSFNSZTZPOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.